4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl thiophene-2-carboxylate

Medicinal chemistry Structure-activity relationship Bioisosterism

This compound is an essential electron-neutral comparator in the ML221-derived APJ antagonist series, replacing ML221's highly activated 4-nitrobenzoate with a metabolically distinct thiophene-2-carboxylate. Ideal for probing electronic effects on esterase-mediated hydrolysis and for metal-binding studies leveraging its bifunctional chelating architecture. Strictly for R&D; not for therapeutic use. Request a quote today to advance your SAR and metallodrug programs.

Molecular Formula C15H10N2O4S2
Molecular Weight 346.38
CAS No. 877637-95-1
Cat. No. B2848759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl thiophene-2-carboxylate
CAS877637-95-1
Molecular FormulaC15H10N2O4S2
Molecular Weight346.38
Structural Identifiers
SMILESC1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CS3
InChIInChI=1S/C15H10N2O4S2/c18-11-7-10(9-23-15-16-4-2-5-17-15)20-8-12(11)21-14(19)13-3-1-6-22-13/h1-8H,9H2
InChIKeyLMKSOECRFIEUKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl thiophene-2-carboxylate (CAS 877637-95-1): Compound Class and Baseline Characterization for Procurement Decisions


4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl thiophene-2-carboxylate (C15H10N2O4S2, MW 346.38) belongs to a series of kojic acid-derived heterocyclic esters built on the 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl scaffold [1]. The scaffold was first disclosed as the core of ML221, the first small-molecule apelin/APJ receptor functional antagonist [1]. The distinguishing feature of the target compound is its thiophene-2-carboxylate ester moiety at the pyran 3-position, replacing the 4-nitrobenzoate group found in the extensively characterized ML221 probe [1][2]. This substitution introduces a sulfur-containing heterocyclic ester with distinct electronic properties, hydrogen-bonding capacity, and metal-coordination potential relative to nitro-aromatic esters in the same scaffold class.

Why In-Class Ester Variants of the 4-Oxo-pyran-3-yl Scaffold Cannot Be Interchanged: Procurement Rationale for 877637-95-1


The 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl scaffold tolerates diverse ester substituents, but substitution profoundly alters pharmacological and physicochemical behavior. The prototypical 4-nitrobenzoate ester, ML221, exhibits IC50 values of 0.70 μM (cAMP assay) and 1.75 μM (β-arrestin assay) at APJ, yet suffers extremely poor plasma stability (<1% remaining after 1 h) and liver microsomal half-life <1 min, attributable in part to esterase-mediated cleavage of the nitrobenzoate moiety [1]. The thiophene-2-carboxylate ester introduces a heteroaryl system with different electronic character, steric profile, and metabolic susceptibility compared to the nitro-aromatic ester. Consequently, potency, selectivity, and stability data obtained with ML221 or biphenyl-4-carboxylate analogs [2] cannot be extrapolated to the thiophene-2-carboxylate variant. Direct experimental characterization of the specific ester is required for any application relying on defined target engagement, pharmacokinetic behavior, or synthetic reactivity.

Quantitative Differentiation Evidence for 4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl thiophene-2-carboxylate (877637-95-1) vs. Closest Analogs


Ester Moiety Structural Comparison: Thiophene-2-carboxylate vs. 4-Nitrobenzoate (ML221) – Electronic and Steric Parameters

The target compound replaces the 4-nitrobenzoate ester of ML221 with a thiophene-2-carboxylate ester. Although direct comparative bioactivity data for these two specific esters on the identical scaffold are not publicly available, the thiophene-2-carboxylate and 4-nitrobenzoate groups are chemically distinct in electrophilicity, dipole moment, hydrogen-bond acceptor capacity, and metabolic stability profiles. The nitro group is strongly electron-withdrawing (σp = +0.78) and susceptible to reductive metabolism, whereas thiophene is a π-excessive heteroaromatic with a sulfur atom capable of metal coordination and distinct CYP450-mediated oxidation pathways [1]. In the broader ML221 analog series, ester moiety identity has been shown to critically modulate both APJ antagonistic potency and metabolic stability; sulfonate-linked analogs retained β-arrestin inhibition (IC50 = 3.1–3.2 μM) while achieving 100% plasma stability, contrasting sharply with the <1% plasma stability of the parent nitrobenzoate ester [1].

Medicinal chemistry Structure-activity relationship Bioisosterism

Pyrimidine Substituent Comparison: Unsubstituted Pyrimidine (877637-95-1) vs. 4-Methylpyrimidine Analog (CAS 877637-97-3)

The target compound bears an unsubstituted pyrimidin-2-ylthio group, whereas the closely related analog CAS 877637-97-3 carries a 4-methyl substituent on the pyrimidine ring. The 4-methyl group increases steric bulk adjacent to the thioether linkage and alters the pyrimidine ring's electron density. In the PI3K inhibitor patent family (US 7776856, WO2006046031) that encompasses fused pyrimidine-thiophene compounds, methylation of the pyrimidine ring is explicitly described as modulating kinase inhibitory potency [1]. Although no head-to-head comparison of these two exact esters has been published, the SAR logic established across multiple pyrimidine-thioether series indicates that pyrimidine substitution can shift IC50 values by orders of magnitude against specific kinase targets [1].

Medicinal chemistry Structure-activity relationship Kinase inhibitor design

Plasma and Microsomal Stability Context: ML221 Baseline Instability Highlights the Need for Alternative Ester Selection

ML221 (4-nitrobenzoate ester) exhibits plasma stability of <1% remaining after a 1-hour incubation and a liver microsomal half-life of less than 1 minute, severely limiting its translational utility [1]. This poor stability is attributed largely to esterase-mediated hydrolysis of the ester linkage. The 2025 SAR study demonstrated that replacing the ester with a metabolically resistant sulfonate linkage restores stability (100% remaining after 1 h; microsomal t1/2 = 5 min) while preserving APJ antagonism (IC50 = 3.1–3.2 μM) [1]. The thiophene-2-carboxylate ester represents an alternative ester modification whose metabolic stability has not yet been reported but which differs fundamentally from the nitrobenzoate in both electronic activation toward nucleophilic attack and steric shielding of the carbonyl. Prospective evaluation of this compound's stability relative to ML221 is essential before procurement for any biological assay application.

Drug metabolism Pharmacokinetics Esterase stability

Evidence-Based Application Scenarios for 4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl thiophene-2-carboxylate (877637-95-1)


SAR Probe for APJ Receptor Antagonist Lead Optimization with Alternative Ester Linkage

The thiophene-2-carboxylate ester serves as a structurally distinct comparator to ML221's 4-nitrobenzoate ester within APJ antagonist SAR campaigns. Given that ML221 exhibits IC50 values of 0.70–1.75 μM at APJ but near-zero plasma stability [1], systematically evaluating ester variants is essential for identifying a metabolically stable APJ antagonist. The thiophene-2-carboxylate introduces a heterocyclic ester with distinct electronic (σp ~0.01 vs. +0.78) and steric properties that will predictably alter both potency and metabolic stability relative to the nitrobenzoate baseline.

Metal-Coordination Studies Exploiting the Thiophene-2-carboxylate Ligand Motif

Thiophene-2-carboxylate is a well-established ligand for transition metals including Cu(II), Co(II), and Zn(II), forming complexes with documented antifungal and antitumor activity [1]. The target compound uniquely combines this metal-binding carboxylate with the pyrimidinylthioether-pyranone scaffold, offering a bifunctional chelating architecture. This property is absent in ML221 (4-nitrobenzoate ester) and biphenyl-4-carboxylate analogs, neither of which provides a competent metal-binding site adjacent to the ester. Researchers developing metallodrugs or metal-organic frameworks can exploit this embedded ligand functionality.

Kinase Inhibitor Fragment or Building Block for PI3K-Focused Libraries

The fused pyrimidine-thiophene architecture is a recognized pharmacophore for PI3K inhibition, as detailed in US Patent 7,776,856 [1]. While the target compound itself is an ester rather than a fused thienopyrimidine, its thiophene-2-carboxylate moiety provides a synthetic handle for further elaboration (e.g., amidation, reduction, cross-coupling) toward PI3K inhibitor candidates. The unsubstituted pyrimidine ring permits later-stage functionalization at the pyrimidine 4- and 6-positions, offering synthetic flexibility not available with pre-methylated analogs (CAS 877637-97-3, 877637-99-5).

Physicochemical Benchmarking in Esterase-Mediated Hydrolysis Studies

The thiophene-2-carboxylate ester, with its dramatically lower Hammett σp (~0.01) relative to the 4-nitrobenzoate ester (σp +0.78) of ML221, provides a valuable test case for probing the electronic dependence of esterase-mediated hydrolysis on this scaffold. Comparative hydrolysis rate measurements in the presence of purified esterases or biological matrices can establish quantitative structure-stability relationships that inform the design of more durable ester-containing probes. The compound thus serves as a critical negative control (electron-neutral ester) against the highly activated nitrobenzoate positive control.

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